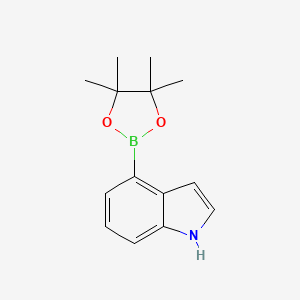

Indole-4-boronic acid pinacol ester

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. researchgate.netjyu.fi Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netjyu.finih.gov This reaction provides a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. researchgate.netrsc.orgscilit.com

The advantages of using organoboron compounds in synthesis are numerous. They are generally stable, often crystalline solids that are easy to handle and store. jyu.fi Many are also tolerant of a wide variety of functional groups and are relatively non-toxic, with their inorganic byproducts being easily removed from reaction mixtures. jyu.fi These characteristics make them highly attractive for both academic research and industrial applications. rsc.org The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates is a general and efficient method for creating C-C bonds under mild conditions. researchgate.netnih.govscilit.com

The Indole (B1671886) Moiety in Contemporary Chemical and Pharmaceutical Research

The indole scaffold is a privileged structure in medicinal chemistry and natural products. nih.govijpsr.comresearchgate.net This bicyclic aromatic heterocycle is a core component of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govresearchgate.net Its unique structure allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The indole nucleus is found in a vast array of natural products and has been a focal point for the development of new therapeutic agents. nih.govijpsr.combiosynth.com Many approved drugs contain the indole framework, and they are used to treat a wide range of conditions, including cancer, inflammation, and viral infections. nih.gov The ability to functionalize the indole ring at various positions is crucial for fine-tuning the biological activity of these molecules, making the development of new synthetic methods for indole derivatization an active area of research. nih.gov

Role of Indole-4-boronic acid pinacol (B44631) ester as a Versatile Synthetic Building Block

Indole-4-boronic acid pinacol ester stands out as a particularly useful reagent for introducing the indole-4-yl moiety into organic molecules. The pinacol ester group provides increased stability compared to the corresponding boronic acid, making it easier to handle and purify. rsc.org This compound is a key intermediate for creating more complex indole derivatives through reactions like the Suzuki-Miyaura coupling. nih.govacs.org

The position of the boronic ester at the 4-position of the indole ring allows for the synthesis of specific isomers that might be difficult to access through other synthetic routes. For instance, Garg and coworkers reported a method for the synthesis of 4-indolylboronic acid pinacol ester using a carbamate (B1207046) directing group for regioselective lithiation at the 4-position. nih.gov This highlights the strategic importance of this building block in accessing unique chemical space.

The reactivity of this compound in cross-coupling reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse range of substituted indoles. nih.gov These products have potential applications in medicinal chemistry and materials science. chemimpex.com

Properties of this compound:

| Property | Value | Reference |

| CAS Number | 388116-27-6 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C14H18BNO2 | sigmaaldrich.comsigmaaldrich.comsun-shinechem.com |

| Molecular Weight | 243.11 g/mol | sigmaaldrich.comsigmaaldrich.comsun-shinechem.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.comsun-shinechem.com |

| Melting Point | 120-125 °C or 168-173 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCIXBBEUHMLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462343 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388116-27-6 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indole 4 Boronic Acid Pinacol Ester

Classical Approaches to Indolylboronic Esters

Traditional methods for the synthesis of indolylboronic esters often involve the generation of highly reactive organometallic intermediates.

Halide-to-Lithium Exchange and Subsequent Borylation

A conventional and well-established method for creating a carbon-boron bond is through a halide-to-lithium exchange reaction, followed by quenching with a boron electrophile. nih.gov This process typically begins with a halogenated indole (B1671886), such as 4-bromoindole. The indole is treated with a strong organolithium base, like n-butyllithium (nBuLi), at low temperatures to facilitate the exchange of the halogen atom for a lithium atom. This generates a highly nucleophilic lithiated indole species.

A similar strategy involves ortho-lithiation, which can reduce the number of synthetic steps but necessitates a directing group. nih.gov For example, a carbamate (B1207046) group can act as a traceless directing group, enabling regioselective lithiation at the 4-position of the indole ring. nih.gov After the introduction of the pinacol (B44631) boronate fragment, the carbamate group can be removed. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 3-bromoindole | 1. nBuLi 2. Triisopropyl borate (B1201080) | 3-indolylboronic acid | 45% (overall) | nih.gov |

| N-protected indole | 1. nBuLi or LDA 2. Triisopropyl borate | Indolylboronic acid | 77-99% | nih.gov |

| 4-haloindole w/ carbamate | 1. nBuLi 2. Isopropoxy(pinacolato)borane | Indole-4-boronic acid pinacol ester | Not specified | nih.gov |

Grignard Reagent Mediated Borylation

An alternative classical approach involves the use of Grignard reagents. jk-sci.comthieme-connect.de This method begins with the formation of an indolyl Grignard reagent by reacting a haloindole with magnesium metal. youtube.comyoutube.com The resulting organomagnesium compound is then reacted with a borate ester, similar to the lithium-halogen exchange method, to form the boronic ester after workup.

While Grignard reagents are generally less reactive than their organolithium counterparts, offering a degree of functional group tolerance, their application in indole chemistry can sometimes lead to unexpected side reactions. thieme-connect.deorganic-chemistry.org The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the successful formation of the Grignard reagent. youtube.comyoutube.com The reactivity of the organohalide follows the trend I > Br > Cl, with organoiodides being the most reactive. youtube.com

Transition-Metal-Catalyzed Borylation of Indole Precursors

Modern synthetic chemistry has largely shifted towards transition-metal-catalyzed methods due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.gov

Miyaura Borylation of Indolyl Halides and Triflates

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comwikipedia.org

The success of the Miyaura borylation is highly dependent on the specific palladium catalyst, ligand, and base employed. organic-chemistry.orgalfa-chemistry.com A variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(dppf). nih.govalfa-chemistry.com The choice of ligand is also critical, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos often providing excellent results. nih.govorganic-chemistry.org

The base plays a crucial role in activating the diboron reagent. alfa-chemistry.com Weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are often preferred, as stronger bases can promote a competing Suzuki coupling reaction, thereby reducing the yield of the desired boronate ester. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out in a polar solvent, which can help to increase the reaction yield. alfa-chemistry.com

Recent advancements have led to the development of highly efficient catalytic systems that can operate at low catalyst loadings and even at room temperature. nih.govorganic-chemistry.org For instance, a combination of a specific palladium precursor and a biaryl monophosphorus ligand has been shown to be highly effective for the borylation of sterically hindered aryl bromides. organic-chemistry.org

| Catalyst/Ligand | Substrate | Base | Conditions | Yield | Reference |

| Pd₂(dba)₃ / XPhos | (Hetero)aromatic halides/triflates | Various | Choline chloride-based deep eutectic solvents | Good | nih.gov |

| Bedford Pd precursor / Ligand 5 | Sterically hindered aryl bromides | Not specified | Low catalyst loading (0.5-1 mol%) | Excellent | organic-chemistry.org |

| Pd(OAc)₂ / SPhos | 4-chloroanisole | Not specified | Room temperature | 42% (after 48h) | nih.gov |

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a series of well-defined steps. alfa-chemistry.comresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the indolyl halide or triflate to a low-valent palladium(0) species, forming a palladium(II) intermediate. alfa-chemistry.com

Ligand Exchange: The halide or triflate on the palladium(II) complex is then exchanged with the base, for example, an acetate ion from potassium acetate. organic-chemistry.orgalfa-chemistry.com This step is believed to be important as the resulting Pd-O bond is more reactive than the initial Pd-X bond. organic-chemistry.org

Transmetalation: The activated palladium complex then undergoes transmetalation with the diboron reagent. The high oxophilicity of boron is a significant driving force for this step. organic-chemistry.org

Reductive Elimination: Finally, the desired aryl boronate ester is formed through reductive elimination, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue. alfa-chemistry.com

It is important to note that the base is not thought to directly activate the bis(pinacolato)diboron, which is a weak Lewis acid. organic-chemistry.orgalfa-chemistry.com Instead, the base's primary role is to facilitate the ligand exchange on the palladium center. organic-chemistry.orgalfa-chemistry.com

Catalytic C-H Borylation of Indoles

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Among these transformations, catalytic C–H borylation is of particular importance as the resulting organoboron compounds are versatile intermediates for a wide array of subsequent chemical modifications. rsc.orgrsc.org For the indole scaffold, a ubiquitous motif in pharmaceuticals and natural products, transition-metal-catalyzed C–H borylation offers a direct route to selectively introduce a boronic ester functionality at various positions. rsc.orgacs.org This approach avoids the often lengthy and complex pre-functionalization steps required in traditional synthetic methods. nih.gov The regioselectivity of these reactions is a significant challenge due to the multiple C-H bonds present in the indole ring system. rsc.orgacs.org However, by carefully selecting the metal catalyst, ligands, and directing groups, a high degree of control over the position of borylation can be achieved, enabling access to specific isomers, including the synthetically valuable this compound. rsc.orgacs.orgnih.gov

Iridium-Catalyzed C-H Borylation

Iridium-based catalysts are the most extensively studied and widely used systems for the C–H borylation of arenes and heterocycles, including indoles. rsc.orgacs.org These catalysts, typically derived from precursors like [Ir(cod)Cl]₂ or [Ir(OMe)(cod)]₂ in combination with a bipyridine-based ligand, exhibit high efficiency and broad functional group tolerance. rsc.orgacs.org The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, favoring functionalization at the most accessible C–H bonds. acs.org However, electronic effects and the use of directing groups can significantly alter this inherent selectivity. rsc.orgnih.gov

The direct C–H borylation of the indole core can lead to a mixture of products, with functionalization often occurring at the electronically rich C2 and C3 positions or the sterically accessible C7 position. rsc.orgacs.org Achieving selectivity for the C4 position is particularly challenging and often requires strategic placement of a directing group on the indole scaffold. acs.orgacs.org

One successful strategy involves the use of a removable pivaloyl group at the C3 position of the indole. This directing group steers the borylation to the C4 position. acs.orgresearchgate.net Similarly, a transition-metal-free approach using BBr₃ can achieve C4-borylation when a pivaloyl group is installed at the C3 position, proceeding through a chelation-assisted mechanism. acs.orgnih.gov Another method reported by Garg and co-workers for the synthesis of this compound utilizes a carbamate directing group on the indole nitrogen. This group facilitates regioselective lithiation at the C4 position, which is then followed by borylation. The carbamate group is subsequently removed using a nickel-catalyzed reduction. nih.govrsc.org

In contrast, borylation at other positions is more straightforward. For instance, bulky directing groups on the nitrogen atom, such as Boc or Si(i-Pr)₃, can direct iridium-catalyzed borylation to the C3 position. rsc.org The C7 position is also a common site for borylation, especially when the C2 position is substituted or when using specific directing groups like N-hydrosilyl groups. nih.govnih.govacs.org The Hartwig and Miyaura groups have extensively studied iridium-catalyzed borylation and found that using ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is crucial for high yields and selectivity. acs.org

The table below summarizes the regioselectivity of iridium-catalyzed borylation of indoles under different conditions.

| Catalyst System | Directing/Protecting Group | Major Borylation Position(s) | Reference(s) |

| [Ir(OMe)(cod)]₂ / dtbpy | C3-pivaloyl | C4 | acs.orgresearchgate.net |

| n-BuLi / B(OiPr)₃ | N-carbamate | C4 | nih.govrsc.org |

| [Ir(OMe)(cod)]₂ / dtbpy | N-Boc, N-Si(i-Pr)₃ | C3 | rsc.org |

| [Ir(cod)Cl]₂ / dtbpy | N-hydrosilyl | C7 | nih.govnih.gov |

| [Ir(cod)Cl]₂ / dtbpy | C2-substituted | C7 | rsc.orgacs.org |

| [IrCl(cod)]₂ (ligand-free) | N-acyl | C3 | rsc.orgrsc.org |

The choice of ligand is critical for the success of iridium-catalyzed C–H borylation, influencing both the reactivity and selectivity of the catalyst. rsc.orgacs.org Bipyridine ligands, particularly those with bulky substituents like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), are among the most effective for promoting the borylation of indoles. rsc.orgacs.org The steric bulk of the ligand plays a key role in controlling the regioselectivity, often directing the borylation to the least hindered C–H bond. acs.org

For specific applications, such as directing borylation to otherwise disfavored positions, specialized ligands and directing groups are designed. For example, silyl (B83357) ethers have been employed as directing groups for the ortho-borylation of phenols. berkeley.edu In the context of indoles, N-hydrosilyl groups have proven effective in directing borylation to the C7 position. nih.gov This directing-group strategy relies on the temporary tethering of the catalyst to the substrate, bringing a specific C–H bond into proximity for activation.

Catalyst optimization also involves the selection of the iridium precursor. While [Ir(cod)Cl]₂ and [Ir(OMe)(cod)]₂ are common, their reactivity can be modulated by the choice of ligand. rsc.orgacs.org In some cases, ligand-free systems have been developed. For instance, a ligand-free iridium-catalyzed C3-selective borylation of N-acyl protected indoles has been reported, offering a simplified and operationally simple protocol. rsc.orgrsc.org

The mechanism of iridium-catalyzed C–H borylation has been the subject of detailed studies. berkeley.eduberkeley.edu The generally accepted catalytic cycle involves an Ir(III)/Ir(V) or an Ir(I)/Ir(III) pathway. In the Ir(I)/Ir(III) cycle, the key steps are:

Oxidative addition of the C–H bond to the active Ir(I) catalyst to form an Ir(III) hydride complex.

Reductive elimination of the borylated product.

Reaction with the boron source (e.g., B₂pin₂) to regenerate the active catalyst. berkeley.edu

Kinetic studies have shown that the oxidative addition of the C–H bond is often the rate-determining step of the reaction. berkeley.edu The electronic properties of the ligand can influence the rate of this step; more electron-donating ligands can accelerate the reaction. However, steric factors also play a crucial role, and a balance between electronic and steric properties is necessary for an efficient catalyst. berkeley.edu For benzylic C-H borylation, it has been suggested that the turnover-limiting step may be an isomerization prior to C-B reductive elimination rather than C-H oxidative addition. berkeley.edu

Platinum-Catalyzed Borylation

While iridium catalysts dominate the field of C-H borylation, platinum-based systems have also been explored for the synthesis of borylated indoles. One notable example involves the platinum(0)-catalyzed insertion of an indolyne into the boron-boron bond of bis(pinacolato)diboron (B₂pin₂). This method does not proceed via a direct C-H activation of indole itself but rather through a highly reactive indolyne intermediate, yielding a 6,7-bis(boryl)indole derivative. Subsequent site-selective cross-coupling reactions can then be performed. nih.gov Other research has explored platinum-catalyzed reactions of indoles, such as cycloadditions and allylations, demonstrating the versatility of platinum in indole chemistry, though these are not direct borylation methods. nih.gov

Nickel and Cobalt-Catalyzed Borylation Systems

In an effort to replace precious metal catalysts, researchers have developed C–H borylation methods using more abundant first-row transition metals like nickel and cobalt. nih.govoup.comresearchgate.netacs.orgprinceton.edu

Nickel-catalyzed systems , first reported by Chatani and others, have shown to be effective for the borylation of arenes and heterocycles. rsc.orgnih.govrsc.org These reactions typically employ a Ni(0) catalyst in conjunction with an N-heterocyclic carbene (NHC) ligand. rsc.orgnih.govrsc.org For indoles, nickel catalysts generally direct the borylation to the C2 position. rsc.orgnih.govnih.gov A traceless directing group strategy has been developed for the Ni(IMes)₂-catalyzed C3-selective borylation of indoles. acs.org Mechanistic studies suggest the involvement of a Ni(I)/Ni(III) catalytic cycle. nih.gov

The following table presents examples of nickel-catalyzed indole borylation.

| Catalyst System | Ligand/Directing Group | Major Borylation Position | Reference(s) |

| Ni(cod)₂ / IPr | None | C2 | oup.com |

| Ni(cod)₂ / ICy | N-alkyl | C2 | rsc.orgnih.gov |

| Ni(IMes)₂ | N-Bpin (traceless) | C3 | acs.org |

Cobalt-catalyzed borylation has also emerged as a viable alternative. Pincer-ligated cobalt complexes have been shown to catalyze the borylation of various heterocycles, including N-methylindole. acs.orgprinceton.eduacs.org These reactions can proceed under mild conditions and often exhibit high selectivity, which is typically governed by the steric accessibility of the C-H bonds. acs.orgchemistryviews.org For instance, the cobalt-catalyzed borylation of 2,6-lutidine selectively occurs at the C4 position, the most sterically accessible site. acs.org

Directed C-H Borylation Strategies

Directed C-H borylation has emerged as a powerful strategy to functionalize otherwise unreactive C-H bonds with high regioselectivity. researchgate.net This approach utilizes a directing group, temporarily installed on the indole nitrogen, to steer the borylating agent to a specific position, such as C4 or C7. nih.gov

Utilization of Traceless Directing Groups (e.g., Carbamates)

A notable method for the synthesis of this compound involves the use of a traceless directing group, such as a carbamate. nih.gov This strategy allows for highly regioselective functionalization at the C4 position of the indole scaffold.

In a key example reported by Garg and coworkers, a carbamate group is employed to direct lithiation specifically to the C4 position. nih.gov This ortho-metalation is followed by the introduction of the pinacol boronate (Bpin) fragment. The final step involves the removal of the carbamate directing group through a nickel-catalyzed reduction using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO), yielding the desired this compound. nih.gov This method highlights the utility of a directing group that can be efficiently removed after the key C-H functionalization step. nih.gov

While carbamates can direct to the C4 position, other directing groups, such as N-pivaloyl, have been shown to selectively direct borylation to the C7 position using reagents like BBr₃. nih.govnih.gov The selectivity between C2 and C7 can also be controlled by the ring size of N-heterocycle directing groups; six-membered rings like pyrimidine (B1678525) favor C2 borylation, whereas five-membered rings like thiazole (B1198619) direct to C7. rsc.orgrsc.org

| Directing Group | Reagent | Position | Reference |

| Carbamate | n-BuLi, B(OR)₃/Pinacol | C4 | nih.gov |

| N-Pivaloyl | BBr₃ | C7 | nih.govnih.gov |

| Pyrimidine | BCl₃ | C2 | rsc.orgrsc.org |

| Thiazole | BCl₃ | C7 | rsc.orgrsc.org |

Lewis-Acid-Catalyzed Borylation of Indoles

Transition-metal-free borylation methods offer a simpler and more cost-effective route to indolylboronates under relatively mild conditions. nih.gov Lewis acid catalysis, in particular, has been explored for the borylation of indoles and other electron-rich arenes. researchgate.net

Boron Trifluoride Diethyl Etherate Catalysis

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common and easy-to-handle Lewis acid that can catalyze the conversion of substituted indoles into indolylboronic acid pinacol esters. nih.govsigmaaldrich.comnih.gov A procedure developed by Zhang demonstrated that heating an indole with a borylating agent in a solvent mixture of n-octane and tetrahydrofuran (THF) to 140 °C in the presence of a catalytic amount of BF₃·OEt₂ can produce a range of indolylboronates. nih.gov This method shows good functional group tolerance, successfully yielding products from indoles containing sensitive bromine functions, unprotected N-H indoles, and 2,3-disubstituted indoles. nih.gov

The reaction is considered a formal electrophilic aromatic substitution and provides a direct pathway to borylated indoles from electron-rich aromatic systems. researchgate.net BF₃·OEt₂ has been widely used in organic synthesis, including the regioselective 3-acylation of indoles, further demonstrating its utility in indole chemistry. nih.govnih.gov

| Substrate Type | Catalyst | Conditions | Outcome | Reference |

| Substituted Indoles | BF₃·OEt₂ (catalytic) | n-octane/THF, 140 °C | Indolylboronic acid pinacol esters | nih.gov |

| Unprotected Indole | BF₃·OEt₂ (catalytic) | n-octane/THF, 140 °C | Indolylboronic acid pinacol esters | nih.gov |

| Indoles with Bromine | BF₃·OEt₂ (catalytic) | n-octane/THF, 140 °C | Indolylboronic acid pinacol esters | nih.gov |

Decarboxylative Borylation Approaches

Decarboxylative borylation represents a powerful and strategic method for converting readily available carboxylic acids into valuable boronic esters. nih.govnih.gov This transformation is particularly useful as it allows for the late-stage functionalization of complex molecules and provides a direct route from native chemical functionalities to versatile synthetic intermediates. nih.gov

The general strategy involves the conversion of a (hetero)aryl carboxylic acid, such as indole-4-carboxylic acid, into a more reactive intermediate, often an N-hydroxyphthalimide (NHP) redox-active ester. nih.govthieme-connect.de This intermediate can then undergo a nickel- or copper-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.govprinceton.edu Copper-catalyzed methods, for instance, can operate via a photoinduced ligand-to-metal charge transfer (LMCT) process under mild, near-UV conditions, generating an aryl radical that is subsequently trapped by the boron reagent. princeton.edu

This approach exhibits broad functional group tolerance, accommodating halides, amides, alcohols, and ketones, and has been successfully applied to complex drug molecules. nih.gov While specific examples for the direct synthesis of this compound via this method are not detailed in the provided literature, the general applicability to (hetero)aryl acids strongly suggests its potential for this transformation. princeton.edu

| Catalyst System | Reactive Intermediate | Key Features | Reference |

| Nickel(II) Chloride / Ligand | N-hydroxyphthalimide ester | Broad scope, excellent functional group compatibility | nih.govthieme-connect.de |

| Copper / Photocatalyst | Carboxylic Acid | Mild, near-UV conditions, operates via aryl radicals | princeton.edu |

| Rhodium | Thioester | Lower reaction temperature (80°C) | thieme-connect.de |

Borylation via Aryldiazonium Salts

The conversion of an amino group on the indole ring into a boronic ester via a diazonium salt intermediate offers another synthetic route. Aryldiazonium salts are versatile building blocks in organic chemistry that can act as precursors to aryl radicals under various conditions. researchgate.net

A procedure reported by Wang and colleagues allows for the transformation of arylamines into arylboronic acid pinacol esters. nih.gov This method involves the reaction of the amine with tert-butyl nitrite (B80452) (tBuONO) to form the diazonium species in situ, which then reacts with bis(pinacolato)diboron. nih.gov This approach is comparable to transition-metal-catalyzed borylation methods. nih.gov

More recently, photocatalytic methods have been developed for the borylation of diazonium salts. nih.gov For example, highly emissive and crystalline carbon dots have been used as a non-toxic, metal-free catalyst to effect the borylation of diazonium salts in water, tolerating both electron-donating and electron-withdrawing groups. nih.gov This "green chemistry" approach provides a new perspective for this classic transformation. nih.gov Applying this methodology to 4-aminoindole (B1269813) would generate an indole-4-diazonium salt, which could then be converted to the desired this compound.

Electrophilic Borylation Methodologies

Electrophilic borylation is a metal-free approach for the functionalization of arenes and heteroarenes that is governed by the electronic properties of the substrate. nih.gov For indoles, which are electron-rich heterocycles, electrophilic substitution typically occurs at the C3 position due to the high nucleophilicity of this site. nih.govresearchgate.net

To achieve borylation at other positions like C4, highly reactive electrophilic borylating agents or directing group strategies are necessary. nih.gov Strong electrophiles, such as borenium cations generated from boron trihalides (e.g., BCl₃) and a hindered base, can functionalize indoles. nih.gov Another class of potent electrophiles are pyrazabole (B96842) derivatives, which can be activated to perform C-H borylation on indoles. d-nb.infoed.ac.ukbath.ac.uk

However, without a directing group to override the inherent electronic preference, achieving selective C4 electrophilic borylation is challenging. Most non-directed electrophilic borylation methods result in C3-borylated products, or in some cases, C2-borylated products under specific catalytic conditions that allow for boron migration from C3 to the thermodynamically more stable C2 position. nih.govmanchester.ac.uk Therefore, electrophilic borylation is most effectively applied for C4-functionalization when combined with the directing group strategies discussed previously. nih.gov

Boron Tribromide-Based Borylation

A notable metal-free approach for the C-H borylation of indoles utilizes the inexpensive and readily available boron reagent, boron tribromide (BBr₃). This method functions as an electrophilic borylation process. One described protocol involves the use of a boron tribromide-2,6-lutidine complex for the synthesis of an indolylboronic acid pinacol ester. researchgate.net While transition-metal-catalyzed borylations are common, this metal-free alternative offers advantages in terms of cost and potential metal contamination in the final products. researchgate.net

The reaction with BBr₃ can be sensitive to the substrate and reaction conditions. For instance, in some contexts, BBr₃ has been found to be ineffective for producing certain isomers, such as 3-borylated indoles from specific o-alkynylanilines, where it may lead to other products or recovery of the starting material. lookchem.com Conversely, directed borylation using BBr₃ on an N-pivaloyl-indoline substrate has been shown to yield C7-borylated indolines, highlighting the influence of directing groups on regioselectivity. nih.gov

Table 1: Example of Electrophilic Borylation using Boron Tribromide

| Reagent/Catalyst | Substrate Type | Product | Reference |

|---|---|---|---|

| BBr₃-2,6-lutidine | Indole | Indolylboronic acid pinacol ester | researchgate.net |

Cyclization Protocols for Indolylboronate Synthesis

Cyclization strategies that simultaneously construct the indole core and install the boronate group offer an efficient route to indolylboronates from simpler precursors. researchgate.net A prominent example is the palladium-catalyzed borylative cyclization of 2-alkynylanilines. nih.govthieme-connect.com

In this process, a 2-alkynylaniline derivative reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. The reaction proceeds through a domino sequence where the palladium catalyst facilitates the cyclization of the aniline (B41778) onto the alkyne, followed by borylation, directly yielding an indole-3-boronic ester. nih.govthieme-connect.com This methodology can be merged with subsequent cross-coupling reactions in a one-pot procedure, enhancing its synthetic utility. nih.gov A common challenge in this reaction is the formation of the non-borylated indole as a byproduct, which can arise from a competing hydroamination pathway or subsequent protodeborylation of the product. thieme-connect.com

Table 2: Palladium-Catalyzed Borylative Cyclization of 2-Alkynylanilides

| Catalyst | Boron Source | Substrate | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Palladium complex | B₂pin₂ | 2-Alkynylanilide | 3-Borylated indole | Provides direct access to indole 3-boronic esters. | thieme-connect.com |

Sustainable Synthesis Routes for this compound

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods that operate under mild conditions, often leveraging alternative energy sources like visible light.

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for constructing indole rings, offering an alternative to traditional methods that may require harsh conditions or prefunctionalized substrates. nih.gov These reactions are typically initiated by a photocatalyst that, upon absorbing light, engages in an electron transfer or energy transfer process. nih.gov

One approach involves the conversion of styryl aryl azides into indoles inside living mammalian cells under photocatalytic conditions, demonstrating the potential for bond-forming reactions in complex biological environments. nih.gov Another established method is the visible-light-induced synthesis of N-substituted indoles from N-sulfonated arylalkene derivatives. This process occurs under mild conditions using an acridinium (B8443388) salt as the photocatalyst, proceeding without any additional additives via a desulfonylative cyclization. nih.gov

While these methods demonstrate the synthesis of the core indole scaffold, their adaptation for the direct synthesis of borylated indoles like this compound represents a promising future direction in sustainable chemistry.

Table 3: Examples of Visible Light-Mediated Indole Synthesis

| Photocatalyst | Substrate | Light Source | Key Feature | Reference |

|---|---|---|---|---|

| Eosin Y / Ru(bpy)₃ | Styryl aryl azide (B81097) | Green/Blue LEDs | Can proceed in aqueous media and even inside living cells. | nih.gov |

Reactivity and Synthetic Transformations of Indole 4 Boronic Acid Pinacol Ester

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a fundamental operation in organic chemistry, and indole-4-boronic acid pinacol (B44631) ester serves as a key reagent in this endeavor, most notably through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forging carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.govresearchgate.netnih.gov Indole-4-boronic acid pinacol ester is a valuable partner in these reactions, enabling the introduction of an indole-4-yl moiety onto a wide range of molecular scaffolds. nih.gov The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.govyoutube.com

The success of a Suzuki-Miyaura coupling reaction involving this compound is highly dependent on the choice of the catalytic system, which includes the palladium source and the supporting ligand. nih.gov While various palladium catalysts can be employed, the ligand plays a crucial role in promoting the reaction's efficiency and selectivity.

Commonly used palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. acs.org The choice of ligand is often critical, with sterically hindered and electron-rich phosphine (B1218219) ligands generally showing high activity. For instance, bulky dialkylphosphinobiaryl ligands have been shown to form highly stable and active catalysts for the Suzuki-Miyaura reactions of heteroaryl boronic esters, including indole (B1671886) derivatives. acs.org The use of ferrocenyl-based ligands like FcPPh₂ has also proven effective, offering advantages in terms of steric bulk and electronic properties compared to simpler ligands like PPh₃. acs.org

Optimization of the catalytic system often involves screening various ligands and palladium precursors to achieve the desired outcome. For example, in the synthesis of all-E-carotenoids via a bidirectional double Suzuki coupling, the catalytic reaction conditions were optimized by varying the base, solvents, and the palladium catalyst, including the ligand, to control the relative rates of each step in the cross-coupling mechanism. acs.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Reactions

| Palladium Source | Ligand | Base | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral part of the complex) | Na₂CO₃ | Dioxane/Water | A classic and widely used catalyst system. | nih.gov |

| Pd₂(dba)₃ | FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) | K₃PO₄ | Toluene/Water | Effective for coupling with aryl chlorides. acs.org | acs.org |

| Pd-CataCXiumA-G3 | CataCXium A (buchwald ligand) | K₃PO₄ | Anhydrous solvents | Useful for anhydrous cross-coupling reactions. nih.gov | nih.gov |

| (dppf)PdCl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Et₃N | 1,4-Dioxane | Used in the synthesis of 2-azidoarylboronic acid pinacolate esters. acs.org | acs.org |

This compound demonstrates good compatibility with a variety of coupling partners in Suzuki-Miyaura reactions. It can be successfully coupled with a range of aryl and heteroaryl halides (bromides and chlorides) and triflates. acs.orgacs.org The reaction generally tolerates a wide array of functional groups on the coupling partner, including ethers, esters, and amides, making it a valuable tool in the synthesis of complex molecules.

However, the reactivity can be influenced by the nature of the protecting group on the indole nitrogen. acs.org While unprotected indoles can participate in these couplings, protection with groups like Boc (tert-butoxycarbonyl) or Tos (tosyl) can affect the reaction yields, with the optimal choice depending on the specific coupling partners. acs.org For instance, when reacting indolylboronic acids with phenyl bromides, the absence of a protecting group often leads to higher yields compared to Boc or Tos protection. acs.org Conversely, when using arylpinacolboronate esters, a Tos group on the indole nitrogen has been found to be most effective. acs.org

The reaction conditions can also be tailored to accommodate sensitive functional groups. The use of milder bases and lower reaction temperatures can help to prevent the degradation of delicate substrates. The Suzuki-Miyaura reaction's functional group tolerance is a key advantage, allowing for its application in the late-stage functionalization of complex molecules. nih.gov

In the context of this compound, regioselectivity is inherently controlled by the position of the boronic ester at the C4 position of the indole ring. The Suzuki-Miyaura reaction will exclusively form a new carbon-carbon bond at this position.

When considering stereoselectivity, it is generally not a factor in the cross-coupling of achiral aryl or heteroaryl partners. However, if the coupling partner contains stereocenters, the reaction conditions are typically mild enough to avoid epimerization.

In specific applications, such as the synthesis of fused heterocyclic systems, the regioselectivity of the initial Suzuki coupling is crucial for the subsequent cyclization step. For example, in the synthesis of nih.govacs.org-fused indole heterocycles, a Suzuki reaction between a 2-azidoarylboronic acid pinacolate ester and a vinyl triflate allows for the regioselective formation of an intermediate that can then undergo an intramolecular amination to form the desired fused ring system. nih.gov

This compound is a key precursor for the synthesis of indole-fused heterocyclic systems, particularly those where a new ring is fused to the acs.orgnih.gov positions of the indole core. The strategy often involves a Suzuki-Miyaura coupling to introduce a substituent at the C4 position that contains the necessary functionality for a subsequent intramolecular cyclization reaction.

For instance, a Brønsted acid-catalyzed oxa-Pictet-Spengler reaction has been developed for the synthesis of indole-fused pyran derivatives. acs.org This involves the reaction of an indole with a cyclohexanone (B45756) derivative, where the indole could potentially be functionalized at the C4 position via a Suzuki coupling prior to the cyclization.

Another approach involves the coupling of 2-azidoarylboronic acid pinacolate esters with vinyl triflates. acs.orgnih.gov While this specific example leads to nih.govacs.org-fused systems, a similar strategy could be envisioned where a suitably functionalized coupling partner is attached to the C4 position of the indole via the boronic ester, setting the stage for a subsequent cyclization to form a acs.orgnih.gov-fused heterocycle. The Suzuki-Miyaura reaction's ability to tolerate various functional groups is critical for the success of these multi-step synthetic sequences.

Sequential and one-pot Suzuki-Miyaura reactions offer significant advantages in terms of efficiency and resource utilization by minimizing intermediate purification steps. researchgate.netelsevierpure.com this compound can be employed in such processes to construct complex molecular architectures.

A one-pot, sequential Suzuki-Miyaura reaction has been developed to access differentially substituted pharmacologically relevant motifs. acs.org This approach relies on the differential reactivity of various organoboron species, allowing for the selective and sequential introduction of different aryl or alkyl groups. For example, a polychlorinated aromatic compound can first undergo a selective coupling with an alkyl pinacol boronic ester, followed by a second coupling with an arylboronic acid in the same reaction vessel. acs.org While this example focuses on the coupling partner, a similar strategy could be applied where this compound is one of the sequential coupling partners.

Furthermore, a one-pot, two-step protocol involving Miyaura borylation followed by a Suzuki-Miyaura cross-coupling has been reported. elsevierpure.comcuny.edu In this scenario, an aryl halide could first be converted to the corresponding boronic ester in situ, which then reacts with a second aryl halide in the same pot. This compound could serve as the pre-formed boronic ester in such a sequence.

Petasis Boron-Mannich Reaction

The Petasis Boron-Mannich (PBM) reaction is a multicomponent reaction that forms α-amino acids or their derivatives from the condensation of an amine, a carbonyl compound (specifically an α-hydroxy aldehyde or ketone), and an organoboronic acid.

While the Petasis reaction is a powerful tool for the synthesis of complex amines, specific studies detailing the reactivity of this compound in this transformation are not extensively documented in readily available literature. However, the general reactivity of arylboronic acids in the PBM reaction suggests that this compound would be a viable substrate. The reaction mechanism is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the boronic acid. The electron-rich nature of the indole ring could potentially influence the rate and efficiency of the nucleophilic addition step.

For a typical Petasis reaction involving an arylboronic acid, the expected transformation would be as follows:

General Petasis Boron-Mannich Reaction Scheme

In this generalized scheme, "R1-B(OH)2" represents the boronic acid. For this compound, the corresponding boronic acid would be the active species, or the pinacol ester would be used directly under specific conditions.

Further research is required to fully elucidate the specific reactivity profile, optimal reaction conditions, and substrate scope for this compound in the Petasis Boron-Mannich reaction.

Carbon-Heteroatom Bond Formation

The formation of bonds between the indole scaffold and heteroatoms is a critical transformation for the synthesis of pharmaceuticals and functional materials. This compound serves as a precursor for introducing various heteroatoms at the C4 position.

Halogenated indoles are important synthetic intermediates and are present in numerous biologically active compounds.

The introduction of fluorine into aromatic systems can significantly alter their biological properties. Copper-catalyzed fluorination of arylboronic esters has emerged as a valuable method for the synthesis of fluoroarenes. While direct copper-catalyzed fluorination of this compound is not widely reported, related transformations provide insight into its potential reactivity. The general approach involves the use of a copper catalyst and a fluoride (B91410) source, such as potassium fluoride, to replace the boronic ester group with a fluorine atom.

A representative copper-catalyzed fluorination reaction of an arylboronic ester is depicted below:

General Scheme for Copper-Catalyzed Fluorination

This scheme illustrates a related C-N bond formation, but a similar catalytic cycle is proposed for C-F bond formation where the nucleophile is a fluoride source.

The development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) is a rapidly growing field in medicinal chemistry. Arylboronic esters are key precursors for late-stage radiofluorination. The conversion of this compound to 4-[¹⁸F]fluoroindole would be a crucial step in the synthesis of potential PET imaging agents. This transformation is typically achieved through a copper-mediated reaction with [¹⁸F]fluoride.

The efficiency of this radiofluorination is dependent on several factors, including the reaction conditions and the nature of the precursor. Research in this area is focused on developing methods that are rapid, high-yielding, and compatible with the short half-life of ¹⁸F (approximately 110 minutes).

Table 1: Comparison of Radiofluorination Methods for Arylboronic Esters

| Method | Catalyst | Fluoride Source | Typical Reaction Time | Typical Radiochemical Yield |

| Copper-mediated | Cu(OTf)₂py₄ | [¹⁸F]KF/K₂₂₂ | 10-20 min | 50-85% |

| Spirocyclic Iodonium Ylides | None (precursor) | [¹⁸F]F⁻ | 5-15 min | 20-60% |

| Direct Nucleophilic Substitution | Phase-transfer catalyst | [¹⁸F]KF | 15-30 min | Variable, often lower |

The cyano group is a versatile functional group that can be converted into various other functionalities, such as carboxylic acids, amines, and amides. The cyanation of arylboronic esters provides a direct route to aryl nitriles. Copper and palladium catalysts are commonly employed for this transformation.

The palladium-catalyzed cyanation of this compound would likely proceed via a catalytic cycle involving oxidative addition of a palladium(0) species to the C-B bond, followed by transmetalation with a cyanide source and reductive elimination to afford the 4-cyanoindole (B94445) product.

Azidation Reactions

The introduction of an azide (B81097) group provides a versatile handle for further functionalization, most notably through "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper(II)-catalyzed azidation of arylboronic acid pinacol esters using sodium azide (NaN₃) has been developed. nih.gov The general procedure involves reacting the boronic acid pinacol ester with NaN₃ in the presence of a catalytic amount of copper(II) acetate (B1210297) in methanol (B129727) at elevated temperatures. nih.gov

While this method is effective for a range of arylboronic acid pinacol esters, the yields for heterocyclic substrates have been noted to be modest. For example, the azidation of 5-bromoindole-3-carbaldehyde followed by formation of the boronic acid and subsequent azidation to give 5-azidoindole (B1228546) was achieved, but specific yield data for the direct azidation of an indole boronic ester is limited. nih.gov The azidation of 4-cyanophenylboronic acid pinacol ester under these conditions afforded the corresponding azide in 81% yield. nih.gov

| Substrate | Product | Yield (%) | Reference |

| 4-Cyanophenylboronic acid pinacol ester | 4-Azidophenylboronic acid pinacol ester | 81 ± 3 | nih.gov |

| 4-(Dimethylamino)phenylboronic acid pinacol ester | 4-Azido(dimethylamino)phenylboronic acid pinacol ester | 75 ± 2 | nih.gov |

| 5-Indolylboronic acid | 5-Azidoindole | Modest | nih.gov |

Table 3: Copper(II)-Catalyzed Azidation of Boronic Acid Pinacol Esters and a Related Heterocycle. Note: Specific data for this compound was not available.

Thiocyanation and Selenocyanation

The synthesis of aryl thiocyanates and selenocyanates from aryl boronic acids provides access to compounds with interesting biological activities and synthetic utility.

Copper-catalyzed methods for the thiocyanation of aryl boronic acids using potassium thiocyanate (B1210189) (KSCN) have been established. acs.org These reactions typically employ a copper catalyst, a base, and an oxidant. However, the efficiency of these methods with boronic acid pinacol esters can be variable. One study reported that while aryl boronic acids provided good yields of the corresponding thiocyanates, the use of boronic esters resulted in only trace amounts of the desired product under their specific reaction conditions. acs.org

The direct selenocyanation of indoles has been achieved through different synthetic routes, for instance, via an electrophilic cyclization of 2-alkynylanilines with KSeCN. researchgate.net The direct conversion of this compound to 4-selenocyanatoindole is not well-documented. General methods for the selenocyanation of aryl boronic acids exist but specific examples utilizing this compound are scarce in the current literature.

Carbonylation Reactions

Carbonylation reactions of organoboronic acids and their esters are powerful tools for the synthesis of carboxylic acid derivatives, such as esters and amides. These reactions typically involve a palladium catalyst and a carbon monoxide source.

Methoxycarbonylation

The methoxycarbonylation of indolylboronic acid pinacol esters provides a direct route to the corresponding methyl esters. A review on the applications of indolylboronic acids highlights a protocol for the methoxycarbonylation of an indolylboronic acid pinacol ester. nih.gov The reaction proceeds at room temperature under an atmosphere of carbon monoxide using a palladium acetate catalyst with triphenylphosphine as a ligand. nih.gov

| Catalyst | Ligand | CO Pressure | Solvent | Temperature | Product | Yield (%) | Reference |

| Pd(OAc)₂ | 2PPh₃ | 1 atm | MeOH | rt | Indole-4-carboxylic acid methyl ester | Good | nih.gov |

Table 4: Methoxycarbonylation of Indolylboronic Acid Pinacol Ester. Note: The reference indicates a good yield for this general transformation.

Derivatization to Weinreb Amides

Weinreb amides (N-methoxy-N-methylamides) are highly valuable synthetic intermediates due to their ability to react with organometallic reagents to afford ketones without over-addition. The palladium-catalyzed cross-coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride offers a direct route to Weinreb amides.

A general protocol for this transformation involves reacting the boronic acid with N-chloro-N-methoxy-N-methylcarbamate in the presence of a palladium catalyst and a base. This method has been successfully applied to various aryl and α,β-unsaturated boronic acids. A review on indolylboronic acids includes the synthesis of an indole-4-Weinreb amide from the corresponding boronic acid. nih.gov

| Catalyst | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | ClCO-NMe(OMe) | K₃PO₄·H₂O | EtOH | 65 | N-methoxy-N-methyl-1H-indole-4-carboxamide | High | nih.gov |

Table 5: Synthesis of an Indole-4-Weinreb Amide from the Corresponding Boronic Acid. Note: The reference indicates a high yield for this transformation starting from the boronic acid.

Conversion to Borinic Acid Derivatives

The transformation of boronic esters into borinic acid derivatives represents a significant synthetic route, expanding the utility of these organoboron compounds. One of the key methods to achieve this conversion is through the nucleophilic addition of organometallic reagents.

Nucleophilic Addition of Organometallic Reagents to Boronic Esters

The reaction of organometallic reagents, such as organolithium (RLi) or Grignard (RMgX) compounds, with boronic esters like this compound is a direct and effective method for the synthesis of unsymmetrical borinic acid derivatives. mdpi.com This transformation proceeds through the formation of a tetracoordinate boronate intermediate, which is subsequently protonated or worked up to yield the corresponding borinic acid or its ester.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the electron-deficient boron atom of the boronic ester. This addition results in the formation of a stable "ate" complex. The choice of the organometallic reagent is crucial as it introduces one of the two organic substituents on the final borinic acid derivative. This method offers the significant advantage of creating non-symmetrical borinic acids by introducing a different organic group (from the organometallic reagent) to the one already present on the boronic ester (the indolyl group in this case). mdpi.com

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic reagent. The reaction tolerates a variety of functional groups on both the organometallic reagent and the boronic ester partner. For instance, aromatic rings with methyl, aryl, or amino substituents on the organometallic reagent have been successfully employed in reactions with various boronic esters. mdpi.com The addition of aryllithium reagents to heteroaromatic boronic esters has also been shown to proceed efficiently. mdpi.com

While specific research detailing the nucleophilic addition to this compound is not extensively documented in readily available literature, the general reactivity of boronic esters provides a strong basis for predicting its behavior. The following table illustrates the expected products from the reaction of this compound with various organometallic reagents, based on established synthetic protocols for similar compounds. mdpi.com

| Entry | Organometallic Reagent (R-M) | Product (Borinic Acid Derivative) |

| 1 | Phenyllithium | (1H-indol-4-yl)(phenyl)borinic acid |

| 2 | Methylmagnesium bromide | (1H-indol-4-yl)(methyl)borinic acid |

| 3 | 4-Methoxyphenylmagnesium bromide | (4-methoxyphenyl)(1H-indol-4-yl)borinic acid |

| 4 | 2-Thienyllithium | (1H-indol-4-yl)(thiophen-2-yl)borinic acid |

Advanced Methodological Considerations and Mechanistic Insights

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Indole-4-boronic acid pinacol (B44631) ester

The selective functionalization of the indole (B1671886) core is a formidable challenge due to the presence of multiple reactive sites. However, the strategic use of Indole-4-boronic acid pinacol ester, in conjunction with carefully chosen reaction conditions, allows for a high degree of control over chemo-, regio-, and stereoselectivity.

Steric and Electronic Effects on Reactivity

The reactivity of boronic esters is a delicate balance of steric and electronic properties. The pinacol group, with its bulky methyl substituents, imparts significant steric hindrance around the boron center. This steric bulk can be a determining factor in the feasibility of certain reactions; for instance, it can hinder the formation of intermediate complexes necessary for transmetalation in Suzuki-Miyaura coupling reactions. nih.gov In some cases, less sterically demanding esters, such as glycol or neopentyl esters, may exhibit faster reaction rates due to more facile complex formation. nih.gov

Conversely, electronic effects also play a crucial role. The electron-donating or -withdrawing nature of substituents on the indole ring can influence the Lewis acidity of the boron atom and the nucleophilicity of the indole core, thereby affecting reaction rates and selectivity. nih.govacs.org For example, a DFT study on the Diels-Alder reactions of related boronic esters highlighted that regioselectivity and relative reactivity often stem from electronic effects arising from orbital overlap. nih.gov

The following table summarizes the interplay of these effects on reaction outcomes:

| Factor | Influence on Reactivity | Example |

| Steric Hindrance | Can inhibit the formation of key reaction intermediates, slowing down or preventing reactions. nih.gov | The bulky pinacol group can impede the complexation required for transmetalation in Suzuki-Miyaura couplings. nih.gov |

| Electronic Effects | Modulates the Lewis acidity of the boron and the nucleophilicity of the indole, impacting reaction rates and regioselectivity. nih.govacs.org | Electron-withdrawing groups can enhance the electrophilicity of the boron, while electron-donating groups can increase the nucleophilicity of the indole ring. nih.govacs.org |

Impact of Directing Groups on Site-Selectivity

Directing groups are instrumental in achieving regioselective C-H borylation of indoles, enabling functionalization at positions that are not intrinsically favored. rsc.orgnih.gov By temporarily installing a directing group on the indole nitrogen, it is possible to steer the borylation to a specific carbon atom. rsc.orgnih.gov

For instance, a carbamate (B1207046) group can serve as a traceless directing group, facilitating regioselective lithiation and subsequent borylation at the C4 position of the indole scaffold. nih.gov After the introduction of the boronic ester, the directing group can be removed, leaving the desired 4-substituted indole. nih.gov Similarly, aldimine functional groups can act as both a directing and a protecting group, guiding borylation to the C2 position. nih.gov

A notable example is the use of a Bpin moiety as a traceless directing group in a nickel-catalyzed system. acs.org In this process, the N-H bond of the indole is first borylated, and this in-situ generated N-Bpin group directs the C-H borylation to the C3 position. acs.org

The table below illustrates the effect of different directing groups on the site-selectivity of indole borylation:

| Directing Group | Position of Borylation | Catalyst System |

| Carbamate | C4 | Ni-catalyzed reduction for removal nih.gov |

| Aldimine | C2 | Iridium-catalyzed nih.gov |

| N-Bpin (traceless) | C3 | Nickel-catalyzed acs.org |

Catalytic Systems and Ligand Design for Enhanced Performance

The performance of reactions involving this compound is highly dependent on the catalytic system employed. The choice of metal catalyst and, crucially, the design of the coordinating ligands can significantly enhance reaction efficiency, selectivity, and functional group tolerance. nih.govrsc.orgnih.gov

Iridium-based catalysts, often used in C-H borylation reactions, have been shown to be effective even without a ligand, affording C3-borylated indoles with excellent regioselectivity. rsc.org However, in many cases, ligand design is paramount. For instance, in Suzuki-Miyaura cross-coupling reactions, the structure of the phosphine (B1218219) ligands on a palladium catalyst can influence the rates of the individual steps in the catalytic cycle. acs.org The use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. rsc.org

Recent advancements have also explored metal-free catalytic systems for the C-H borylation of indoles, offering a more cost-effective and environmentally friendly alternative. nih.gov These systems often rely on the generation of reactive boron electrophiles or the use of frustrated Lewis pairs (FLPs) to activate C-H bonds. nih.govacs.org

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of transformations involving this compound.

Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, proceeds through a well-established catalytic cycle involving three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step is often the rate-determining step and can be influenced by the nature of the boronic ester and the base used. nih.govrsc.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Kinetic and computational studies have provided deep insights into the transmetalation step, revealing the importance of the formation of a Pd-O-B linkage in a pre-transmetalation complex. nih.gov The steric and electronic properties of the boronic ester have a significant impact on the stability and reactivity of this intermediate. nih.gov

C-H Activation Mechanisms in Borylation

The direct C-H borylation of indoles represents a highly atom-economical approach to their functionalization. The mechanisms of these reactions can vary depending on the catalytic system.

In transition-metal-catalyzed borylations, such as those using iridium, the mechanism often involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the C-B bond. rsc.org The regioselectivity is often governed by the electronic properties of the indole ring and the steric environment of the catalyst. rsc.orgnih.gov

Metal-free C-H borylation reactions can proceed through different pathways. One common mechanism involves the generation of a highly electrophilic boryl species that undergoes an electrophilic aromatic substitution-type reaction with the electron-rich indole ring, typically at the C3 position. nih.gov Another pathway involves the use of frustrated Lewis pairs (FLPs), where a combination of a Lewis acid and a Lewis base facilitates the heterolytic cleavage of the C-H bond. nih.govacs.org Computational studies have been instrumental in elucidating these complex mechanistic pathways. acs.org

Radical Pathways in Functionalization

The functionalization of boronic esters, including this compound, can proceed through radical pathways, offering alternative reaction mechanisms to traditional ionic or transition-metal-catalyzed processes. The generation of carbon-centered radicals from organoboron compounds is a powerful method for creating both non-functionalized and functionalized radicals. nih.gov While alkylboronic pinacol esters have reduced Lewis acidity, their in situ conversion to more reactive species, such as alkylboronic catechol esters, can facilitate radical chain processes. nih.gov This conversion is achieved through boron-transesterification with a substoichiometric amount of a catechol derivative. nih.gov

One approach involves the formation of an "ate" complex. The vacant p-orbital on the boron atom of the boronic ester makes it a Lewis acid, susceptible to electron donation from a Lewis base. maastrichtuniversity.nl This interaction forms a tetrahedral "-ate" complex, which possesses different chemical properties than the parent boronic ester. maastrichtuniversity.nl This complex can then undergo single-electron transfer (SET) to generate radical intermediates. nih.gov For instance, in the context of photoredox catalysis, the formation of a complex between a boronic ester and a Lewis base, such as 4-cyanopyridine, can lower the oxidation potential of the boronic ester, facilitating single-electron oxidation and subsequent radical generation. researchgate.net

Another strategy involves the photoredox activation of boronic esters. The direct generation of alkyl radicals from readily available alkyl boronic esters can be challenging due to their high oxidation potential. researchgate.net However, activation with reagents like lithium methoxide (B1231860) (MeOLi) under photocatalysis conditions has been shown to be highly efficient for generating alkyl radicals. researchgate.net This method has demonstrated a wide substrate scope and high functional group tolerance. researchgate.net

Radical 1,2-boron shifts are also noteworthy mechanistic features in the functionalization of certain boronic esters. acs.org These shifts, where a boron moiety migrates from a boron atom to an adjacent carbon atom, are highly efficient processes. acs.org This has been applied in the selective functionalization of 1,2-bis-boronic esters. acs.orgacs.org While not directly involving this compound in the cited literature, these radical pathways highlight the diverse reactivity of boronic esters that could potentially be applied to this specific compound.

It's important to note that undesired radical pathways can also occur, for example, during protodeboronation under oxidative conditions, leading to the homolytic cleavage of the C–B bond and a loss of stereospecificity. rsc.org

Strategies for Deprotection of Pinacol Boronic Esters in Multi-Step Syntheses

The pinacol group is a widely used protecting group for boronic acids due to the stability of the resulting pinacol boronate ester. chem-station.com However, its removal is a critical step in multi-step syntheses to liberate the free boronic acid for subsequent reactions. Several strategies have been developed for the deprotection of pinacol boronate esters. nih.govacs.org

Transesterification Methods

Transesterification is a common and often mild method for the deprotection of pinacol boronate esters. researchgate.net This approach involves exchanging the pinacol diol with another diol or a related compound to form a different boronate ester that is more easily cleaved.

One effective method involves a two-step procedure via transesterification with diethanolamine (B148213) (DEA). nih.govacs.org The pinacolyl boronate ester is treated with DEA, often in a solvent like ether, which leads to the formation of a stable, often insoluble, DEA-protected boronate. nih.govacs.orgreddit.com This intermediate can then be hydrolyzed under mild acidic conditions, such as with 0.1M HCl, to yield the free boronic acid. nih.govacs.org This method is advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation. nih.govacs.org

Another transesterification strategy employs an excess of another boronic acid, such as phenylboronic acid, in a biphasic system. nih.govresearchgate.net However, this can sometimes lead to difficulties in product isolation. researchgate.net To circumvent this, solid-phase reagents like polystyrene-boronic acid have been utilized. researchgate.netunimelb.edu.au The pinacol boronate ester is treated with an excess of the polymer-supported boronic acid, and after the reaction, the solid support containing the pinacol is simply filtered off, leaving the desired boronic acid in solution. researchgate.net

| Deprotection Method | Reagents | Key Features |

| Transesterification | Diethanolamine (DEA) followed by acid hydrolysis | Mild conditions, tolerates various functional groups, easy isolation. nih.govacs.org |

| Phenylboronic acid (biphasic) | Can present purification challenges. researchgate.net | |

| Polystyrene-boronic acid | Solid-phase approach simplifies purification by filtration. researchgate.netunimelb.edu.au | |

| Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Often used when other methods fail. nih.govresearchgate.net |

| Other Methods | Boron trichloride (B1173362) (BCl₃) | Transborylation approach. nih.govacs.org |

| Potassium hydrogen difluoride (KHF₂) | Forms trifluoroborate salts as intermediates. researchgate.netnih.govacs.org | |

| Acidic Hydrolysis | Often requires harsh conditions (e.g., strong acid, heat). chem-station.comacs.org |

Oxidative Cleavage Techniques

Oxidative cleavage represents an alternative deprotection strategy, particularly when transesterification methods are not suitable. nih.govresearchgate.net The most common reagent for this purpose is sodium periodate (NaIO₄). nih.govacs.orgresearchgate.net This method is often employed for the cleavage of pinanediol boronate esters and can also be applied to pinacol esters. researchgate.net The reaction is typically carried out in a suitable solvent system, and upon completion, the free boronic acid can be isolated. researchgate.net However, it is important to consider the potential for the oxidant to react with other functional groups present in the molecule. researchgate.net

Stability and pH Considerations of Boronic Esters

The stability of boronic esters, including pinacol esters, is a crucial factor in their synthesis, purification, and application, and it is significantly influenced by pH. researchgate.net Boronic acids are Lewis acids that exist in equilibrium with a tetrahedral boronate species upon interaction with water or other protic solvents. pnas.orgaablocks.com

The formation of boronic esters is a reversible process, and their hydrolytic stability is a key concern. researchgate.netresearchgate.net Pinacol boronate esters are generally considered to be relatively stable, which is why they are popular protecting groups. chem-station.com However, they can undergo hydrolysis, especially under acidic or basic conditions. chem-station.comresearchgate.net Direct hydrolysis often requires acidic conditions and sometimes heating. chem-station.com

The stability of boronic esters is also affected by steric and electronic factors. Steric hindrance around the boronic ester can increase its stability against hydrolysis. chem-station.com The pKa of the boronic acid and the diol also play a significant role. aablocks.comsemanticscholar.org The maximum formation of the ester is typically observed at a pH that is between the pKa values of the boronic acid and the diol. aablocks.com Electron-withdrawing groups on the aryl ring of an arylboronic acid can decrease the pKa, affecting the optimal pH for ester formation. aablocks.com

At physiological pH, some boronic acids and their esters can be susceptible to oxidation. pnas.org The rate of oxidation can be influenced by the electronic density on the boron atom; diminishing the electron density can enhance oxidative stability. pnas.org

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Total Synthesis of Indole-Containing Natural Products

The indole (B1671886) scaffold is a privileged structure found in numerous natural products with significant biological activities. The total synthesis of these complex molecules often relies on a convergent strategy where key fragments are prepared separately and then joined together. Indole-4-boronic acid pinacol (B44631) ester is an ideal key fragment for such strategies, enabling the direct introduction of the indole-4-yl moiety into a developing molecular structure.

The power of Indole-4-boronic acid pinacol ester as a key fragment is best illustrated by its role in Suzuki-Miyaura cross-coupling reactions. In this reaction, the boronic ester acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organohalide (or triflate) electrophile. This reaction is highly reliable and tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in complex syntheses.

A notable example, while not a natural product, is the synthesis of biologically active indole-and pyrazole-bearing indazoles. In this work, this compound was coupled with 6-bromo-1H-indazol-4-amine via a Suzuki-Miyaura reaction to construct the core indole-indazole framework. researchgate.net This step highlights the efficiency of using the boronic ester to link heterocyclic systems, a common challenge in medicinal chemistry. researchgate.net

Similarly, in the synthesis of substituted pyridin-2(1H)-ones evaluated for anti-allodynic effects, this compound was coupled with a brominated pyridinone derivative to furnish the key C-C bond, demonstrating its utility in building complex drug-like molecules. nih.gov Although the landmark total synthesis of the marine alkaloid Dragmacidin D by the Stoltz group involved multiple Suzuki couplings to assemble its bis-indole structure, the specific indole boronic acid precursors were generated through other routes. chem-station.comnih.gov However, the general strategy underscores the importance of indole boronic acid derivatives in the convergent synthesis of complex natural products. chem-station.com

Synthesis of Biologically Active Indole Derivatives

The indole ring is a cornerstone of medicinal chemistry, present in many approved drugs and clinical candidates. The ability to precisely functionalize the indole core is critical for tuning the pharmacological properties of a molecule. This compound provides a direct route to 4-substituted indoles, which are integral to many biologically active compounds. sun-shinechem.com

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. sun-shinechem.com Its stability and reactivity make it an ideal building block for creating libraries of compounds for drug discovery. For instance, it has been used in the synthesis of potent and selective inhibitors of phosphoinositide-3-kinase delta (PI3Kδ), which are being investigated for the treatment of respiratory diseases like asthma. researchgate.net

In another example, patent literature describes the synthesis of tricyclic chemical entities as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator in the DNA damage response and a target for cancer therapy. google.comgoogleapis.com In these syntheses, this compound is coupled with a complex heterocyclic halide partner in a Suzuki reaction to generate the final inhibitor structure. google.comgoogleapis.com This highlights the compound's value in constructing novel chemical matter for challenging therapeutic targets.

| Intermediate | Target Class | Therapeutic Area | Coupling Reaction | Reference |

| This compound | ATR Inhibitors | Oncology | Suzuki-Miyaura | google.comgoogleapis.com |

| This compound | PI3Kδ Inhibitors | Respiratory Disease | Suzuki-Miyaura | researchgate.net |

| This compound | Pyridin-2(1H)-ones | Pain (Allodynia) | Suzuki-Miyaura | nih.gov |

Receptors are primary targets for therapeutic intervention. This compound has been instrumental in developing specific ligands that can modulate receptor activity. A significant area of application is in the synthesis of Positive Allosteric Modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). researchgate.net Activation of mGluR2 is a promising strategy for treating conditions like schizophrenia and anxiety. sun-shinechem.com

Researchers have developed a series of 1,2,4-triazolopyridines as potent and selective mGluR2 PAMs. The synthesis of these complex molecules often involves a Suzuki coupling, for which boronic acid pinacol esters are key precursors. sun-shinechem.comresearchgate.net Specifically, these precursors are used to construct the core structure of PET radioligands designed to image mGluR2 in the brain, such as derivatives of JNJ-46356479. researchgate.net